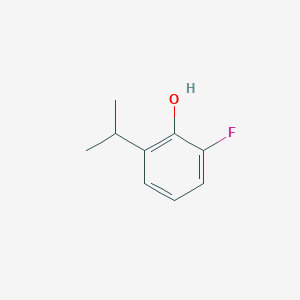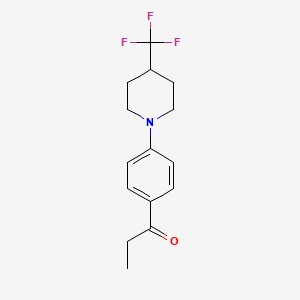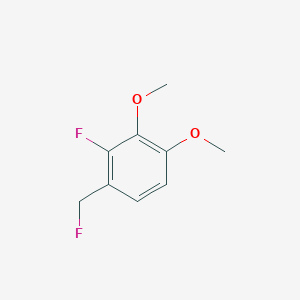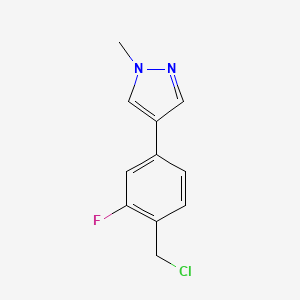
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H10ClFO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol typically involves the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure is a common approach. This method allows for efficient and high-yield production of the compound.
化学反応の分析
Types of Reactions
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-fluoro-3-methylbenzaldehyde or 5-chloro-2-fluoro-3-methylacetophenone.
Reduction: 1-(5-Chloro-2-fluoro-3-methylphenyl)ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, disrupting cell membrane integrity or interfering with enzyme activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 1-(5-Chloro-2-methylphenyl)ethanol
- 1-(5-Fluoro-2-methylphenyl)ethanol
- 1-(5-Chloro-2-fluoro-phenyl)ethanol
Uniqueness
1-(5-Chloro-2-fluoro-3-methylphenyl)ethanol is unique due to the specific combination of chlorine, fluorine, and methyl substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H10ClFO |
|---|---|
分子量 |
188.62 g/mol |
IUPAC名 |
1-(5-chloro-2-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10ClFO/c1-5-3-7(10)4-8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 |
InChIキー |
CRSKZLHHHISPKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)


![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)







![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)

